(S)-(+)-5-Methyl-1-heptanol

Description

BenchChem offers high-quality (S)-(+)-5-Methyl-1-heptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-5-Methyl-1-heptanol including the price, delivery time, and more detailed information at info@benchchem.com.

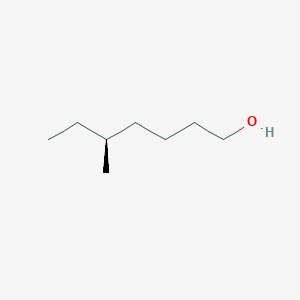

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFARNLMRENFOHE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60529161 | |

| Record name | (5S)-5-Methylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60529161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57803-73-3 | |

| Record name | (5S)-5-Methylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60529161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-(+)-5-Methyl-1-heptanol chemical properties

An In-depth Technical Guide to the Chemical Properties of (S)-(+)-5-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-5-Methyl-1-heptanol is a chiral alcohol that serves as a versatile building block in organic synthesis, particularly in the development of complex molecules and pharmacologically active compounds. Its specific stereochemistry and the presence of both a primary alcohol and a chiral methyl-branched carbon chain make it a molecule of significant interest. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and safety considerations, offering a critical resource for researchers in organic chemistry and drug discovery.

Introduction: The Significance of Chirality and Methyl Branching

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities. (S)-(+)-5-Methyl-1-heptanol is one such chiral molecule, with its stereocenter at the C5 position.[1] The "magic methyl" effect, a concept in medicinal chemistry, highlights how the addition of a methyl group can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties, including its binding affinity, metabolic stability, and solubility.[2] The specific (S)-configuration of 5-methyl-1-heptanol, combined with its primary alcohol functionality, makes it a valuable synthon for introducing a defined stereocenter and a lipophilic side chain in the synthesis of new chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and process development.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [1][3][4][5][] |

| Molecular Weight | 130.23 g/mol | [1][3][4][5][][7] |

| IUPAC Name | (5S)-5-methylheptan-1-ol | [] |

| CAS Number | 57803-73-3 | [][8] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Physical State (at 20°C) | Liquid |

Thermal and Physical Properties

| Property | Value | Source |

| Boiling Point | 179.20 °C @ 760 mmHg (est.)84 °C @ 10 mmHg | [9] |

| Flash Point | 71 °C (160 °F) (est.) | [9] |

| Density | 0.83 g/cm³ (20/20) | [] |

| Refractive Index | 1.43 | |

| Water Solubility | 1379 mg/L @ 25 °C (est.) | [9] |

| logP (o/w) | 2.820 (est.) | [9] |

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is crucial for the structural confirmation of (S)-(+)-5-Methyl-1-heptanol. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl groups, the methylene groups, the methine proton at the chiral center, and the hydroxyl proton. The ¹³C NMR spectrum will display unique resonances for each of the eight carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-(+)-5-Methyl-1-heptanol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[10] Additional characteristic peaks will be observed for C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5-methyl-1-heptanol will result in a molecular ion peak (M⁺) corresponding to its molecular weight.[5] The fragmentation pattern will provide further structural information.

Synthesis of (S)-(+)-5-Methyl-1-heptanol

The enantioselective synthesis of (S)-(+)-5-Methyl-1-heptanol is critical to ensure the desired stereochemical outcome in subsequent reactions. Several strategies can be employed:

Chiral Resolution

This classical method involves the separation of a racemic mixture of 5-methyl-1-heptanol. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common technique for achieving this separation.[1]

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly. One approach is the asymmetric reduction of a corresponding ketone using a chiral catalyst, such as a BINAP-Ru complex.[1]

Grignard Reaction Protocol

A common laboratory-scale synthesis involves the Grignard reaction. While the following is a general procedure for a related compound, it illustrates the principles that can be adapted for the synthesis of 5-methyl-1-heptanol.

Protocol: Synthesis of 4-Methyl-3-heptanol via Grignard Reaction

-

Materials: Dry magnesium shavings, dry ethyl ether, 2-bromopentane, propanal, 5% aqueous NaOH, MgSO₄.

-

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add dry magnesium shavings and dry ethyl ether.

-

Initiate the Grignard reagent formation by adding a small amount of 2-bromopentane. If the reaction does not start, a crystal of iodine or a few drops of methyl iodide can be used as an initiator.

-

Once the reaction is initiated, add the remaining 2-bromopentane dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture for an additional 15 minutes.

-

Cool the reaction mixture and add a solution of propanal in dry ether dropwise.

-

After the addition, stir the mixture for another 15 minutes.

-

Hydrolyze the reaction mixture by carefully adding it to a mixture of ice and a saturated solution of ammonium chloride.

-

Separate the organic layer, wash it with 5% aqueous NaOH, and dry it over MgSO₄.

-

Isolate the product by evaporating the ether and distilling the residue.[11]

-

Caption: Key reactions of (S)-(+)-5-Methyl-1-heptanol.

Safety and Handling

(S)-(+)-5-Methyl-1-heptanol is a combustible liquid and should be handled with appropriate safety precautions.

Hazard Identification

-

Flammability: Combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. [12]* Health Hazards: May cause skin and eye irritation. [13][14][15][16]May be harmful if inhaled or swallowed. [13][14]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate laboratory clothing. [13][16]* Ventilation: Use in a well-ventilated area or a chemical fume hood. [13][14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [12][13][14]

Conclusion

(S)-(+)-5-Methyl-1-heptanol is a chiral building block with significant potential in organic synthesis and drug discovery. Its well-defined stereochemistry and versatile reactivity make it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

- 5-Methyl-1-heptanol | 7212-53-5 - Benchchem. (URL: )

-

5-methyl-1-heptanol, 7212-53-5 - The Good Scents Company. (URL: [Link])

-

5-Methyl-1-heptanol | C8H18O | CID 138963 - PubChem. (URL: [Link])

-

5-methyl-1-heptanol - Stenutz. (URL: [Link])

-

5-Methyl-1-heptanol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

5-Methyl-1-heptanol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

5-Methyl-1-heptanol - the NIST WebBook. (URL: [Link])

-

1-Hexanol, 2-methyl - Organic Syntheses Procedure. (URL: [Link])

-

I The Synthesis of CMethyl-3-heptanol and I 4-Methyl-3-heptanone - Jay Ponder Lab. (URL: [Link])

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Methyl-1-heptanol [webbook.nist.gov]

- 4. 5-Methyl-1-heptanol [webbook.nist.gov]

- 5. 5-Methyl-1-heptanol [webbook.nist.gov]

- 7. 5-Methyl-1-heptanol | C8H18O | CID 138963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-(+)-5-METHYL-1-HEPTANOL | 57803-73-3 [amp.chemicalbook.com]

- 9. 5-methyl-1-heptanol, 7212-53-5 [thegoodscentscompany.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. dasher.wustl.edu [dasher.wustl.edu]

- 12. fishersci.com [fishersci.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. fishersci.com [fishersci.com]

- 15. play.psych.mun.ca [play.psych.mun.ca]

- 16. guidechem.com [guidechem.com]

A Comprehensive Technical Guide to (S)-(+)-5-Methyl-1-heptanol for Advanced Research and Development

This guide serves as an in-depth technical resource for researchers, scientists, and professionals engaged in drug development and advanced chemical synthesis. It provides a comprehensive overview of (S)-(+)-5-Methyl-1-heptanol (CAS No. 57803-73-3), a valuable chiral building block. The following sections will delve into its chemical and physical properties, enantioselective synthesis strategies, rigorous analytical characterization, and its critical applications, particularly in the pharmaceutical industry. The methodologies and insights presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction: The Significance of Chiral Alcohols in Modern Chemistry

Chiral molecules are fundamental to biological systems, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1][2] (S)-(+)-5-Methyl-1-heptanol, a chiral primary alcohol, represents a key intermediate in the synthesis of complex, enantiomerically pure molecules.[3][4] Its utility stems from the stereocenter at the C5 position, which can impart specific three-dimensional arrangements crucial for molecular recognition and biological activity in target compounds.[5][] The development of single-enantiomer drugs is a major focus in the pharmaceutical industry to enhance therapeutic efficacy and minimize adverse effects, making chiral building blocks like (S)-(+)-5-Methyl-1-heptanol indispensable.[1][3][4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of (S)-(+)-5-Methyl-1-heptanol is paramount for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties of (S)-(+)-5-Methyl-1-heptanol

| Property | Value | Source |

| CAS Number | 57803-73-3 | [7] |

| Molecular Formula | C₈H₁₈O | [7][8][9][10][11][12] |

| Molecular Weight | 130.23 g/mol | [7][8][13][] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 84 °C at 10 mmHg | |

| Flash Point | 71 °C | |

| Specific Gravity (20/20) | 0.83 | |

| Refractive Index | 1.43 | |

| Purity (GC) | >97.0% |

Spectroscopic methods are essential for the structural confirmation and purity assessment of (S)-(+)-5-Methyl-1-heptanol.[15]

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the different proton environments in the molecule, including the hydroxyl proton, the protons on the carbon bearing the hydroxyl group, the methine proton at the chiral center, and the various methylene and methyl protons. |

| ¹³C NMR | Resonances for the eight distinct carbon atoms in the structure, with chemical shifts indicative of their bonding environment (e.g., the carbon attached to the hydroxyl group will be downfield). |

| GC-MS | A molecular ion peak corresponding to the molecular weight (130.23) and a fragmentation pattern characteristic of a primary alcohol with a branched alkyl chain.[8][11] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional group, and C-H stretching and bending vibrations in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively.[8] |

Enantioselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure alcohols is a critical challenge in organic chemistry.[16] Several strategies can be employed to obtain (S)-(+)-5-Methyl-1-heptanol with high enantiomeric excess.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create a specific stereoisomer directly.[1] Two prominent approaches are:

-

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral moiety that is attached to a prochiral substrate to direct a subsequent stereoselective reaction.[16] After the desired stereocenter is created, the auxiliary is removed.

-

Catalytic Asymmetric Reduction: The reduction of a prochiral ketone, 5-methylheptan-1-al, using a chiral catalyst can afford the desired (S)-enantiomer. Engineered ketoreductases (KREDs) have shown great promise in the highly enantiospecific reduction of prochiral ketones to their corresponding chiral alcohols.[17]

Chiral Resolution of Racemic Mixtures

When a racemic mixture of 5-methyl-1-heptanol is synthesized, the enantiomers must be separated.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[15][18] The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[15]

Experimental Protocol: Chiral Resolution of 5-Methyl-1-heptanol via Preparative Chiral HPLC

Objective: To separate the (S) and (R) enantiomers from a racemic mixture of 5-methyl-1-heptanol.

Materials:

-

Racemic 5-methyl-1-heptanol

-

HPLC-grade hexanes

-

HPLC-grade isopropanol

-

Preparative chiral HPLC system with a suitable chiral stationary phase column (e.g., cellulose or amylose-based)

Methodology:

-

Method Development (Analytical Scale):

-

Dissolve a small amount of racemic 5-methyl-1-heptanol in the mobile phase.

-

Inject the sample onto an analytical chiral HPLC column.

-

Screen different mobile phase compositions (e.g., varying ratios of hexanes/isopropanol) to achieve baseline separation of the two enantiomer peaks.

-

Optimize the flow rate and temperature to improve resolution and reduce run time.

-

-

Scale-Up to Preparative HPLC:

-

Once optimal conditions are determined, switch to a preparative column with the same stationary phase.

-

Prepare a concentrated solution of the racemic mixture in the mobile phase.

-

Perform multiple injections, collecting the fractions corresponding to each enantiomer peak.

-

-

Fraction Analysis and Pooling:

-

Analyze the collected fractions using analytical chiral HPLC to confirm their enantiomeric purity.

-

Pool the fractions containing the pure (S)-(+)-5-Methyl-1-heptanol.

-

-

Solvent Removal:

-

Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified enantiomer.

-

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of (S)-(+)-5-Methyl-1-heptanol.

Structural Elucidation

As previously mentioned, NMR (¹H and ¹³C), GC-MS, and IR spectroscopy are the primary tools for confirming the molecular structure.

Enantiomeric Purity Determination

The determination of enantiomeric excess (e.e.) is critical for applications in drug development.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining enantiomeric purity.[18] By integrating the peak areas of the two enantiomers, the e.e. can be calculated.

-

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase to separate the enantiomers, which are then detected.

-

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral shift reagent can induce different chemical shifts for the protons in each enantiomer, allowing for their quantification by NMR.

Workflow for Quality Control of (S)-(+)-5-Methyl-1-heptanol

Caption: Quality control workflow for (S)-(+)-5-Methyl-1-heptanol.

Applications in Drug Discovery and Development

(S)-(+)-5-Methyl-1-heptanol serves as a versatile chiral building block in the synthesis of a variety of complex molecules.[3][4]

As a Chiral Precursor

The primary alcohol functional group can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, or halides, without affecting the stereocenter at C5.[15] This allows for the introduction of the chiral fragment into a larger molecule at various stages of a synthetic route.

Influence on Pharmacological Activity

The incorporation of a specific enantiomer like (S)-(+)-5-Methyl-1-heptanol can significantly impact the pharmacological properties of the final drug candidate. The "magic methyl" effect, where the addition of a methyl group can drastically alter a molecule's binding affinity or metabolic stability, is a well-documented phenomenon in medicinal chemistry.[19] The stereochemistry of this methyl group, as dictated by the chiral building block, is often crucial for optimal drug-target interactions.

Conceptual Synthetic Pathway

Sources

- 1. pharma.researchfloor.org [pharma.researchfloor.org]

- 2. Chiral analysis - Wikipedia [en.wikipedia.org]

- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 4. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 5. Chiral Building Blocks Selection - Enamine [enamine.net]

- 7. scbt.com [scbt.com]

- 8. 5-Methyl-1-heptanol | C8H18O | CID 138963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Methyl-1-heptanol [webbook.nist.gov]

- 10. 5-Methyl-1-heptanol [webbook.nist.gov]

- 11. 5-Methyl-1-heptanol [webbook.nist.gov]

- 12. 5-Methyl-1-heptanol [webbook.nist.gov]

- 13. 57803-73-3 (S)-(+)-5-Methyl-1-heptanol AKSci 4205AL [aksci.com]

- 15. benchchem.com [benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. skpharmteco.com [skpharmteco.com]

- 19. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

An In-Depth Technical Guide to (S)-(+)-5-Methyl-1-heptanol: Structure, Stereochemistry, and Synthetic Strategies

This guide provides a comprehensive technical overview of (S)-(+)-5-Methyl-1-heptanol, a valuable chiral building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and stereochemical characteristics, outlines a robust stereoselective synthetic protocol, and discusses its applications as a key intermediate in the creation of complex molecular architectures.

Introduction: The Significance of Chiral Alcohols

Chiral alcohols are fundamental components in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.[1][2] (S)-(+)-5-Methyl-1-heptanol is a primary alcohol featuring a stereogenic center at the C5 position, making it a valuable synthon for introducing chirality into target molecules. Its defined stereochemistry is essential for applications ranging from the synthesis of bioactive natural products to the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

(S)-(+)-5-Methyl-1-heptanol is a branched-chain octanol. The presence of a methyl group at the fifth carbon atom of the heptane chain introduces a chiral center, leading to the existence of two distinct enantiomers: (S) and (R). The "(+)" designation indicates that this enantiomer is dextrorotatory, rotating plane-polarized light to the right. The NIST Chemistry WebBook lists "L(+)-5-methyl-1-heptanol" as a synonym, which, by the common convention correlating L-amino acids with (S) stereochemistry, supports the assignment of the S-configuration to the dextrorotatory isomer.[3][4]

The structural and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (5S)-5-methylheptan-1-ol | PubChem |

| CAS Number | 57803-73-3 | TCI Chemicals[5] |

| Molecular Formula | C₈H₁₈O | PubChem[6] |

| Molecular Weight | 130.23 g/mol | PubChem[6] |

| Appearance | Colorless to Almost colorless clear liquid | TCI Chemicals[5] |

| Boiling Point | 182-183 °C (455.65 K) | NIST[7] |

| InChI Key | KFARNLMRENFOHE-QMMMGPOBSA-N | PubChem |

Stereochemistry and Absolute Configuration

The absolute configuration of a chiral center is defined using the Cahn-Ingold-Prelog (CIP) priority rules. For 5-methyl-1-heptanol, the substituents attached to the chiral carbon (C5) are prioritized as follows:

-

Ethyl group (-CH₂CH₃)

-

Butyl alcohol group (-CH₂CH₂CH₂CH₂OH)

-

Methyl group (-CH₃)

-

Hydrogen atom (-H)

For the (S)-enantiomer, when the lowest priority group (hydrogen) is oriented away from the viewer, the sequence from the highest to the lowest priority (1→2→3) proceeds in a counter-clockwise direction.[8] This specific spatial arrangement is crucial as it dictates the molecule's interaction with other chiral entities, such as biological receptors or chiral catalysts.

// Central Carbon C5 [label="C", pos="0,0!", fontsize=14, fontcolor="#202124"];

// Substituents with priorities H [label="H (4)", pos="-0.8,-0.5!", fontsize=12, fontcolor="#5F6368"]; CH3 [label="CH₃ (3)", pos="0.8,-0.5!", fontsize=12, fontcolor="#5F6368"]; ButylOH [label="CH₂CH₂CH₂CH₂OH (2)", pos="0,1!", fontsize=12, fontcolor="#5F6368"]; Ethyl [label="CH₂CH₃ (1)", pos="-0.5,0.5!", fontsize=12, fontcolor="#5F6368"];

// Bonds edge [arrowhead=none]; C5 -> ButylOH [penwidth=2, color="#202124"]; // Solid wedge C5 -> Ethyl [penwidth=2, style=dashed, color="#5F6368"]; // Dashed wedge C5 -> CH3 [penwidth=2, color="#202124"]; C5 -> H [penwidth=2, color="#202124"];

// Priority arrow edge [style=solid, color="#4285F4", arrowhead=open, penwidth=1.5]; ButylOH -> CH3 [label=" S (counter-clockwise)", fontcolor="#4285F4", fontsize=10, pos="c,0.5,0.5"]; } penta caption: Cahn-Ingold-Prelog priority assignment for (S)-5-Methyl-1-heptanol.

Enantioselective Synthesis: A Detailed Protocol

The synthesis of enantiomerically pure (S)-(+)-5-Methyl-1-heptanol can be efficiently achieved from a readily available chiral pool starting material, (R)-(+)-citronellol. This multi-step synthesis involves oxidation, olefination, and reduction, preserving and transferring the stereochemistry from the starting material to the final product.

Rationale for the Synthetic Route

The chosen synthetic pathway leverages the existing stereocenter in (R)-citronellol. The key steps are:

-

Swern Oxidation: A mild and efficient method to oxidize the primary alcohol of (R)-citronellol to the corresponding aldehyde, (R)-citronellal, without epimerization of the chiral center or over-oxidation to a carboxylic acid.[9]

-

Wittig Reaction: To extend the carbon chain by one carbon, converting the aldehyde to a terminal alkene.

-

Catalytic Hydrogenation: To reduce the double bond, yielding the final saturated chiral alcohol.

Detailed Experimental Protocol

Step 1: Swern Oxidation of (R)-(+)-Citronellol to (R)-Citronellal

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and oxalyl chloride (1.5 equivalents).

-

Reagent Addition: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of dimethyl sulfoxide (DMSO) (2.7 equivalents) in anhydrous DCM is added dropwise, ensuring the internal temperature remains below -60 °C.[9] The mixture is stirred for 5 minutes.

-

Substrate Addition: A solution of (R)-(+)-citronellol (1.0 equivalent) in anhydrous DCM is added dropwise over 5 minutes. The reaction is stirred for 30 minutes at -78 °C.

-

Quenching: Triethylamine (7.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.[9]

-

Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (R)-citronellal, which can be purified by vacuum distillation.

Step 2: Wittig Reaction of (R)-Citronellal

-

Ylide Preparation: In a separate flame-dried flask under nitrogen, methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF). n-Butyllithium is added dropwise at 0 °C to generate the phosphorus ylide.

-

Aldehyde Addition: The solution of (R)-citronellal from Step 1, dissolved in anhydrous THF, is added dropwise to the ylide solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product, (R)-3,7-dimethyl-1,6-octadiene, can be purified by column chromatography.

Step 3: Hydroboration-Oxidation of the Terminal Alkene

-

Hydroboration: The terminal alkene from Step 2 is dissolved in anhydrous THF and cooled to 0 °C. A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise. The reaction is stirred at room temperature until the hydroboration is complete.

-

Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide followed by hydrogen peroxide is added carefully. The mixture is stirred at room temperature.

-

Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude (S)-(+)-5-Methyl-1-heptanol is purified by flash chromatography or vacuum distillation.

Applications in Synthesis

Chiral Building Block in Drug Discovery

Chiral building blocks like (S)-(+)-5-Methyl-1-heptanol are essential for the synthesis of complex, stereochemically defined molecules in the pharmaceutical industry.[10] The introduction of a specific stereocenter early in a synthetic sequence can significantly reduce the complexity and cost of producing a single-enantiomer drug. The branched alkyl chain and the primary alcohol functionality of (S)-(+)-5-Methyl-1-heptanol make it a versatile intermediate for further chemical transformations.

While direct incorporation into a marketed drug is not widely documented in readily available literature, its structural motif is relevant. For example, the synthesis of various bioactive natural products and their analogues often relies on chiral alcohols to set key stereocenters.[11] The principles of asymmetric synthesis using such building blocks are well-established and are a cornerstone of modern medicinal chemistry.[12]

Component of Insect Pheromones

Structurally related compounds, such as 4-methyl-3-heptanone and 4-methyl-3-heptanol, are known components of the alarm and aggregation pheromones of various ant and beetle species.[13] For instance, 4-methyl-3-heptanone is a key alarm pheromone component for the Texas leaf-cutting ant, Atta texana.[9] The specific stereochemistry of these pheromone components is often critical for their biological activity. While the direct role of 5-methyl-1-heptanol as a pheromone is less documented, its structural similarity to known semiochemicals suggests its potential relevance in insect chemical ecology.

Spectroscopic Characterization

The identity and purity of (S)-(+)-5-Methyl-1-heptanol are confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. Key expected signals would include a triplet for the terminal methyl group of the ethyl branch, a doublet for the methyl group at C5, a multiplet for the proton at the chiral center (C5), and a triplet for the methylene protons adjacent to the hydroxyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum indicates the number of unique carbon environments. For (S)-(+)-5-Methyl-1-heptanol, eight distinct signals are expected, corresponding to each carbon atom in the structure.

-

IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the alcohol functional group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 130, although it may be weak. Common fragmentation patterns would include the loss of water (M-18) and cleavage adjacent to the alcohol and the branching point.

Conclusion

(S)-(+)-5-Methyl-1-heptanol is a valuable and versatile chiral building block in modern organic synthesis. Its well-defined stereochemistry and functional groups allow for its incorporation into a wide range of complex molecules, making it a molecule of interest for researchers in drug discovery and natural product synthesis. The synthetic route outlined in this guide, starting from the chiral pool material (R)-citronellol, provides a reliable and scalable method for its preparation, ensuring access to this important enantiomerically pure compound.

References

- Moser, J. C., Brownlee, R. G., & Silverstein, R. M. (1968). Alarm pheromones of the ant Atta texana. Journal of Insect Physiology, 14(4), 529-535.

-

PubChem. 5-Methyl-1-heptanol. Retrieved from [Link]

-

NIST. 5-Methyl-1-heptanol. In NIST Chemistry WebBook. Retrieved from [Link]

- Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426.

- Ghosh, A. K., & Brindisi, M. (2015). Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. Journal of organic chemistry, 80(11), 5274-5299.

- Nishimura, T., & Hayashi, T. (2006). Asymmetric synthesis of chiral building blocks by catalytic asymmetric reactions. The Journal of Organic Chemistry, 71(13), 4657-4665.

-

Chemistry LibreTexts. (2020). 5.3: Absolute Configuration and the (R) and (S) System. Retrieved from [Link]

- Biosci Biotechnol Biochem. (2000). New syntheses of the rice moth and stink bug pheromones by employing (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol as a building block. Bioscience, biotechnology, and biochemistry, 64(8), 1713-1721.

-

NIST. 5-Methyl-1-heptanol phase change data. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Methyl-1-heptanol | C8H18O | CID 138963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methyl-1-heptanol [webbook.nist.gov]

- 4. 5-Methyl-1-heptanol [webbook.nist.gov]

- 5. (S)-(+)-5-Methyl-1-heptanol | 57803-73-3 | TCI AMERICA [tcichemicals.com]

- 6. 5-Methyl-1-heptanol | C8H18O | CID 138963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. repository.tudelft.nl [repository.tudelft.nl]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 11. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today’s Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New syntheses of the rice moth and stink bug pheromones by employing (2R, 6S)-7-acetoxy-2,6-dimethyl-1-heptanol as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (S)-(+)-5-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-5-Methyl-1-heptanol is a chiral primary alcohol that serves as a valuable building block in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and material science. Its specific stereochemistry and functional group make it a key intermediate for the synthesis of complex target molecules with defined biological activities. Understanding the physical properties of this compound is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the key physical characteristics of (S)-(+)-5-Methyl-1-heptanol, supported by experimental protocols and theoretical insights to empower researchers in their scientific endeavors.

Chemical Identity and Molecular Structure

(S)-(+)-5-Methyl-1-heptanol possesses a seven-carbon chain with a hydroxyl group at the C1 position and a methyl group at the C5 position. The stereogenic center at C5, with the (S)-configuration, dictates the three-dimensional arrangement of the molecule and is responsible for its optical activity.

Caption: 2D representation of (S)-(+)-5-Methyl-1-heptanol's structure.

Tabulated Physical Properties

The following table summarizes the key physical and chemical properties of 5-methyl-1-heptanol. Data for the specific (S)-(+)-enantiomer are provided where available; otherwise, data for the racemic mixture are presented.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | (S)-(+)-5-Methyl-1-heptanol: 57803-73-35-Methyl-1-heptanol (racemic): 7212-53-5 | [2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Purity | >97.0% (GC) | |

| Boiling Point | 179.2 °C at 760 mmHg (estimated)84 °C at 10 mmHg | [3] |

| Melting Point | -104 °C (estimated) | |

| Density | 0.815 g/cm³ at 20°C | [3] |

| Refractive Index (n_D²⁰) | 1.426 - 1.427 | [3] |

| Flash Point | 71.1 °C (160.0 °F) (closed cup) | |

| Optical Rotation [α]²⁰_D | >0 (dextrorotatory) | |

| Water Solubility | 1379 mg/L at 25 °C (estimated) | |

| logP (octanol/water) | 2.7 (estimated) | [2] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |

Chirality and Optical Activity: The Defining Feature

The presence of a stereocenter at the C5 position confers chirality to 5-methyl-1-heptanol, meaning it is non-superimposable on its mirror image, the (R)-(-)-enantiomer. As a chiral molecule, (S)-(+)-5-Methyl-1-heptanol has the ability to rotate the plane of plane-polarized light. The "(+)" designation indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).

Experimental Protocol: Determination of Specific Rotation

The following protocol outlines the determination of specific rotation using a polarimeter. This procedure is crucial for verifying the enantiomeric purity of a sample.

Objective: To measure the specific rotation of a sample of (S)-(+)-5-Methyl-1-heptanol.

Materials:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (10 mL)

-

Analytical balance

-

(S)-(+)-5-Methyl-1-heptanol sample

-

Spectroscopic grade solvent (e.g., ethanol, chloroform)

Procedure:

-

Solution Preparation:

-

Accurately weigh approximately 1.0 g of the (S)-(+)-5-Methyl-1-heptanol sample.

-

Quantitatively transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in the chosen solvent and dilute to the mark. Mix thoroughly.

-

Calculate the exact concentration (c) in g/mL.

-

-

Instrument Calibration:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.

-

Fill the polarimeter cell with the pure solvent (blank).

-

Place the cell in the polarimeter and take a reading. This should be zeroed or the value recorded as the blank correction.

-

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill it, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter and record the observed rotation (α_obs). Take multiple readings and average them.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the Biot's law formula: [α] = α_obs / (l * c) Where:

-

[α] is the specific rotation in degrees.

-

α_obs is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Causality Behind Experimental Choices:

-

Monochromatic Light (Sodium D-line): Specific rotation is wavelength-dependent. The use of a standard wavelength allows for comparable results across different laboratories.

-

Controlled Temperature: Optical rotation can be influenced by temperature. Maintaining a constant temperature (typically 20°C or 25°C) is crucial for reproducibility.

-

Precise Concentration: The magnitude of rotation is directly proportional to the concentration of the chiral substance. Accurate measurement of concentration is therefore essential for an accurate specific rotation value.

Caption: Experimental workflow for determining specific rotation.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (S)-(+)-5-Methyl-1-heptanol.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 5-methyl-1-heptanol is characterized by fragmentation patterns typical of primary alcohols. While the molecular ion peak (M+) at m/z 130 may be weak or absent, characteristic fragment ions would include the loss of water (M-18) and cleavage of the C-C bonds adjacent to the oxygen atom. The mass spectrum for 5-Methyl-1-heptanol is available in the NIST Chemistry WebBook[1].

Infrared (IR) Spectroscopy

The IR spectrum of 5-methyl-1-heptanol will exhibit characteristic absorptions for the functional groups present. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the alkyl chain will be observed in the 2850-3000 cm⁻¹ region. A distinct C-O stretching vibration will appear in the 1050-1150 cm⁻¹ range. The IR spectrum for 5-Methyl-1-heptanol is also accessible through the NIST Chemistry WebBook[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

~3.6 ppm (triplet): The two protons on the carbon bearing the hydroxyl group (C1-H₂). The signal is split into a triplet by the adjacent two protons on C2.

-

~1.5 ppm (multiplet): The two protons on the carbon adjacent to the C1 carbon (C2-H₂).

-

~1.1-1.4 ppm (multiplets): The protons on the C3, C4, and C6 carbons, which will show complex overlapping signals.

-

~1.4 ppm (multiplet): The single proton on the chiral carbon (C5-H).

-

~0.8-0.9 ppm (overlapping triplets and doublet): The three protons of the terminal methyl group (C7-H₃) will appear as a triplet, and the three protons of the methyl group at the chiral center (C5-CH₃) will appear as a doublet due to coupling with the C5 proton. The protons on the ethyl group at the chiral center (C6-H2 and C7-H3) will also give rise to characteristic signals.

Predicted ¹³C NMR Spectrum:

-

~63 ppm: The carbon attached to the hydroxyl group (C1).

-

~14-40 ppm: A series of peaks corresponding to the other seven carbon atoms in the alkyl chain. The chemical shifts will be influenced by their position relative to the hydroxyl group and the branching at C5. The two methyl carbons will appear at the higher field (lower ppm values).

Solubility Profile

As a C8 alcohol, 5-methyl-1-heptanol is expected to have limited solubility in water but good solubility in a wide range of organic solvents.

-

Water: The presence of the polar hydroxyl group allows for some interaction with water molecules through hydrogen bonding. However, the long, nonpolar eight-carbon chain is hydrophobic, leading to an overall low solubility in water[4].

-

Organic Solvents: It is expected to be miscible with common organic solvents such as:

-

Alcohols (e.g., ethanol, methanol)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Halogenated solvents (e.g., dichloromethane, chloroform)

-

Aromatic hydrocarbons (e.g., toluene)

-

Aliphatic hydrocarbons (e.g., hexane, cyclohexane)

-

The "like dissolves like" principle is the guiding factor for its solubility. The alkyl chain contributes to its solubility in nonpolar solvents, while the hydroxyl group allows for miscibility with polar protic and aprotic solvents.

Safety and Handling

(S)-(+)-5-Methyl-1-heptanol is a combustible liquid and should be handled with appropriate safety precautions.

-

GHS Classification: Combustible liquid.

-

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Store in a well-ventilated place. Keep cool.

-

Dispose of contents/container to an approved waste disposal plant.

-

It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of (S)-(+)-5-Methyl-1-heptanol. A thorough understanding of its molecular structure, chirality, spectroscopic characteristics, and solubility is critical for its successful application in synthetic chemistry and drug development. The experimental protocols and theoretical explanations included herein are intended to provide researchers with the foundational knowledge required for the safe and effective handling and utilization of this important chiral building block.

References

-

NIST Chemistry WebBook. (n.d.). 5-Methyl-1-heptanol. Retrieved from [Link]1]

-

PubChem. (n.d.). 5-Methyl-1-heptanol. Retrieved from [Link]2]

-

Stenutz, R. (n.d.). 5-methyl-1-heptanol. Retrieved from [Link]3]

-

meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules. YouTube. Retrieved from [Link]4]

Sources

Unraveling the Molecular Blueprint: A Spectroscopic Guide to (S)-(+)-5-Methyl-1-heptanol

Introduction

(S)-(+)-5-Methyl-1-heptanol is a chiral primary alcohol with applications in organic synthesis, particularly as a building block in the creation of complex molecules and specialty chemicals. Its specific stereochemistry makes precise structural confirmation and purity assessment paramount for its effective use in research and development, especially within the pharmaceutical and materials science sectors. Spectroscopic analysis provides a definitive, non-destructive method for elucidating its molecular structure and confirming its identity.

This technical guide offers an in-depth analysis of the core spectroscopic data for (S)-(+)-5-Methyl-1-heptanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and is designed to provide researchers, scientists, and drug development professionals with a practical, field-proven understanding of the molecule's spectroscopic signature.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for the accurate assignment of spectroscopic signals. The structure of (S)-(+)-5-Methyl-1-heptanol, with standardized atom numbering for NMR analysis, is presented below. This numbering scheme will be referenced throughout the guide.

Caption: Molecular structure of (S)-(+)-5-Methyl-1-heptanol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a chiral molecule like (S)-(+)-5-Methyl-1-heptanol, NMR not only confirms the connectivity but can also provide information about the stereochemical environment, although standard experiments do not differentiate between enantiomers.[1]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons and their neighboring environments. The chemical shift of protons is influenced by the electron density around them; proximity to the electronegative oxygen atom causes a downfield shift (to a higher ppm value).[2]

¹H NMR Data Summary (90 MHz, CDCl₃)

| Atom # | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H on C1 | 3.64 | Triplet (t) | 2H | 6.6 |

| H on O | 1.83 | Singlet (s) | 1H | - |

| H on C2 | 1.56 | Quintet | 2H | ~7.0 |

| H on C6 | 1.38 | Multiplet (m) | 2H | - |

| H on C3, C4, C5 | 1.18 | Multiplet (m) | 5H | - |

| H on C7, C8 | 0.87 | Multiplet (m) | 6H | - |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

Interpretation of the ¹H NMR Spectrum:

-

δ 3.64 (C1-H₂): This triplet, integrating to two protons, is the furthest downfield among the aliphatic signals. This is a direct result of the deshielding effect of the adjacent oxygen atom.[4] It appears as a triplet because of coupling to the two neighboring protons on C2.

-

δ 1.83 (O-H): The signal for the hydroxyl proton is a broad singlet. Its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.[5] It typically does not show coupling to adjacent protons under standard conditions.

-

δ 1.56 (C2-H₂): These protons are adjacent to the C1 methylene group and appear as a quintet.

-

δ 1.18 - 1.38 (C3, C4, C5, C6-H): The signals for the remaining methylene and methine protons in the carbon chain overlap in a complex multiplet. This is common in aliphatic chains where the chemical environments are similar.

-

δ 0.87 (C7-H₃, C8-H₃): The two methyl groups (C7 and C8) are in very similar electronic environments, resulting in overlapping signals at the most upfield region of the spectrum, integrating to a total of six protons.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of non-equivalent carbons in the molecule. The spectrum is typically proton-decoupled, meaning each unique carbon appears as a single line.

¹³C NMR Data Summary (22.49 MHz, CDCl₃)

| Atom # | Chemical Shift (δ) ppm |

| C1 | 63.2 |

| C2 | 39.0 |

| C3 | 32.9 |

| C4 | 29.5 |

| C5 | 29.2 |

| C6 | 23.1 |

| C7 | 19.3 |

| C8 | 14.1 |

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3]

Interpretation of the ¹³C NMR Spectrum:

-

δ 63.2 (C1): This signal is the most downfield, which is characteristic of a carbon atom single-bonded to an oxygen atom.[4] The electronegative oxygen withdraws electron density, deshielding the carbon nucleus.

-

δ 14.1 - 39.0 (C2-C8): The remaining seven carbon signals appear in the upfield aliphatic region of the spectrum. The chemical shifts are distinct for each carbon, reflecting their unique positions within the molecular structure. The terminal methyl group (C7) and the branched methyl group (C8) are at the highest field (lowest ppm values), as is typical for methyl carbons.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

IR Spectrum Data Summary

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3335 | Strong, Broad | O-H Stretch | Alcohol |

| ~2957, 2926, 2872 | Strong | C-H Stretch | Alkane |

| ~1466 | Medium | C-H Bend | Alkane |

| ~1059 | Strong | C-O Stretch | Primary Alcohol |

Data sourced from the NIST Chemistry WebBook.

Interpretation of the IR Spectrum:

-

~3335 cm⁻¹ (O-H Stretch): The most prominent feature of the IR spectrum is a very broad and strong absorption band in the region of 3200-3600 cm⁻¹.[5] This is the classic signature of the O-H stretching vibration in an alcohol, with the broadening caused by intermolecular hydrogen bonding.

-

~2872-2957 cm⁻¹ (C-H Stretch): The sharp, strong peaks just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations within the aliphatic (sp³ hybridized) portions of the molecule.

-

~1059 cm⁻¹ (C-O Stretch): A strong absorption in the 1000-1250 cm⁻¹ region is indicative of a C-O single bond stretch. For a primary alcohol like 5-methyl-1-heptanol, this peak typically appears around 1050 cm⁻¹, confirming the presence of the C-OH group.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 5-methyl-1-heptanol, with a molecular weight of 130.23 g/mol , Electron Ionization (EI) is a common technique used.

Mass Spectrum Data Summary (Electron Ionization)

| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment |

| 130 | < 1 | [M]⁺ (Molecular Ion) |

| 112 | ~5 | [M-H₂O]⁺ |

| 83 | ~95 | [C₆H₁₁]⁺ |

| 70 | ~30 | [C₅H₁₀]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 41 | ~70 | [C₃H₅]⁺ |

Data sourced from the NIST Chemistry WebBook.

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) at m/z 130 is expectedly of very low abundance or absent, which is typical for primary alcohols as they readily fragment. The fragmentation pattern is dictated by the formation of stable carbocations and neutral losses.

-

Loss of Water (m/z 112): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to a peak at [M-18]⁺.

-

Alpha-Cleavage: Cleavage of the bond between C1 and C2 is not favored as it would expel a large, unstable radical.

-

Carbocation Formation: The major peaks in the spectrum arise from cleavage along the hydrocarbon chain. The base peak at m/z 55 and the significant peak at m/z 83 are likely due to fragmentation that results in stable secondary carbocations. For instance, cleavage of the C4-C5 bond can lead to the formation of a C₆H₁₁⁺ fragment (m/z 83). Subsequent fragmentations lead to the other observed ions.

Caption: Simplified proposed fragmentation pathway for 5-Methyl-1-heptanol in EI-MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of (S)-(+)-5-Methyl-1-heptanol. The ¹H and ¹³C NMR spectra define the complete carbon-hydrogen framework. The IR spectrum confirms the presence of the key alcohol functional group. Finally, mass spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. This guide serves as a foundational reference for the analytical characterization of this important chiral building block.

References

-

Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS), SDBS No. 18901. Retrieved January 17, 2026, from [Link]

-

Seco, J. M., Quinoa, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Hollis, F. J. (1994). NMR Through the Looking Glass: Uses of NMR Spectroscopy in the Analysis and Synthesis of Chiral Pharmaceuticals. ACS Western Regional Meeting.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138963, 5-Methyl-1-heptanol. Retrieved January 17, 2026, from [Link].

-

Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of relative stereochemistry in organic compounds by NMR spectroscopy and computational methods. Chemical Reviews, 107(9), 3744-3779. [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum of 5-Methyl-1-heptanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). IR Spectrum of 5-Methyl-1-heptanol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved January 17, 2026, from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Alcohols. Retrieved January 17, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved January 17, 2026, from [Link]

-

JoVE. (2024, April 4). Mass Spectrometry: Molecular Fragmentation Overview. Retrieved January 17, 2026, from [Link]

Sources

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]

biological activity of (S)-(+)-5-Methyl-1-heptanol

An In-Depth Technical Guide to the Biological Activity of (S)-(+)-5-Methyl-1-heptanol

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

(S)-(+)-5-Methyl-1-heptanol is a chiral primary alcohol whose biological significance is a subject of specialized interest. While direct, extensive research on this specific enantiomer is not widely published, its structural characteristics place it within a class of compounds known for significant interactions in chemical ecology, particularly as insect semiochemicals. This guide synthesizes available data on its properties, explores its potential biological activities through a comparative analysis of structurally related isomers, and provides detailed, field-proven protocols for its empirical investigation. We delve into the critical role of stereochemistry in determining biological function and outline methodologies such as Electroantennography (EAG) and behavioral assays to elucidate its potential as an insect attractant or repellent. Furthermore, we touch upon putative antimicrobial activities, highlighting a critical gap in the literature and an opportunity for future research. This document serves as a foundational resource for researchers aiming to investigate the bioactivity of (S)-(+)-5-Methyl-1-heptanol.

Introduction to (S)-(+)-5-Methyl-1-heptanol

(S)-(+)-5-Methyl-1-heptanol is a C8 branched-chain alcohol. Its structure is characterized by a seven-carbon chain with a hydroxyl group at the primary position (C1) and a methyl group at the chiral center on the fifth carbon (C5). The "(S)-(+)-" designation is critical, specifying the stereochemical configuration at the C5 chiral center and its dextrorotatory optical activity. In the field of chemical ecology, the precise stereoisomerism of a molecule is often the determining factor for its biological activity. Different enantiomers of the same compound can elicit vastly different, or even opposing, physiological responses in biological systems.[1] While 5-Methyl-1-heptanol is known to occur naturally in some microorganisms and plants, its specific biological roles are not as well-defined as some of its structural isomers.[2] This guide will, therefore, use a framework of comparative analysis and established investigatory techniques to build a comprehensive picture of its likely biological relevance.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to any experimental design, from selecting appropriate solvents to interpreting analytical data. The key properties of 5-Methyl-1-heptanol are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (5S)-5-methylheptan-1-ol | PubChem |

| Molecular Formula | C₈H₁₈O | [3][4] |

| Molecular Weight | 130.23 g/mol | [3][4] |

| CAS Number | 57803-73-3 (for (S)-(+)-enantiomer) | NIST, TCI |

| Appearance | Colorless to Almost Colorless Clear Liquid | TCI Chemicals |

| InChI Key | KFARNLMRENFOHE-QMMMGPOBSA-N | PubChem |

| Canonical SMILES | CCCCCCCO | PubChem |

Biological Activity: An Exploration

Pheromonal Activity: A Comparative and Mechanistic Analysis

While direct evidence identifying (S)-(+)-5-Methyl-1-heptanol as an active insect pheromone is limited in current literature, its structural isomer, 4-methyl-3-heptanol, is a well-documented aggregation pheromone for several species of bark beetles (Scolytus spp.) and a trail pheromone for ants.[5] The study of these related compounds provides a powerful predictive framework for understanding the potential role of 5-Methyl-1-heptanol.

The Principle of Stereospecificity: Research on the almond bark beetle, Scolytus amygdali, demonstrates the profound importance of stereochemistry. Field tests showed that only the (3S,4S)-4-methyl-3-heptanol stereoisomer was attractive to the beetles, while other isomers like (3R,4S) and (3R,4R) were inhibitory to the response.[6] This high degree of specificity arises from the chiral nature of the olfactory receptors (ORs) located on the insect's antennae. The binding pocket of an OR is structurally complex, and only a ligand with the correct three-dimensional shape can fit and trigger a downstream neural signal. It is therefore highly probable that if (S)-(+)-5-Methyl-1-heptanol has any pheromonal activity, its (R)-(-) enantiomer would have a different, possibly inhibitory or neutral, effect.

Mechanism of Olfactory Signal Transduction: The perception of a semiochemical like (S)-(+)-5-Methyl-1-heptanol at the molecular level initiates a well-understood signaling cascade. The process, illustrated below, converts a chemical signal into an electrical one, leading to a behavioral response.

Putative Antimicrobial & Antifungal Properties

Some commercial suppliers have noted that (S)-(+)-5-Methyl-1-heptanol may be effective against bacteria and fungi.[2] The proposed mechanisms include the inhibition of protein synthesis via binding to the bacterial cell wall or disruption of fungal cell membranes by interacting with ergosterol.[2] However, it is crucial to note that these claims are not yet substantiated by peer-reviewed studies in the primary scientific literature.

Many simple alcohols and volatile organic compounds (VOCs) produced by microorganisms are known to possess antimicrobial properties.[7] For example, various alcohols can alter bacterial membranes, increasing their permeability.[7] Given its amphipathic nature, it is plausible that 5-Methyl-1-heptanol could insert into lipid bilayers and disrupt membrane integrity. This remains a significant and valuable area for future empirical research. The lack of specific data presents a clear opportunity for novel investigation into its potential as a new antimicrobial or antifungal agent.

Methodologies for Elucidating Biological Activity

To empirically determine the , particularly as a semiochemical, a phased approach involving electrophysiological and behavioral assays is required.

Protocol: Electroantennography (EAG) for Olfactory Screening

EAG is a powerful technique for measuring the summed electrical potential from an insect antenna in response to an olfactory stimulus.[8] It provides a rapid and effective way to screen compounds for their ability to elicit a response from olfactory receptor neurons. A positive EAG response indicates that the insect can detect the compound, which is a prerequisite for any behavioral effect.

Step-by-Step Methodology:

-

Insect Preparation:

-

Anesthetize an insect (e.g., by chilling) to immobilize it.[8]

-

For an excised preparation, carefully remove an antenna using micro-scissors. Cut a small portion from the distal tip to improve electrical contact.[8][9]

-

Mount the basal end of the antenna onto the reference electrode and the distal tip to the recording electrode using conductive gel or saline-filled glass capillaries.[8]

-

-

Stimulus Delivery:

-

Prepare serial dilutions of (S)-(+)-5-Methyl-1-heptanol in a high-purity solvent like paraffin oil or hexane.

-

Apply a known volume (e.g., 10 µL) of the solution onto a filter paper strip and insert it into a Pasteur pipette.[10]

-

Allow the solvent to evaporate for 1-2 minutes.[10]

-

The pipette is connected to a stimulus delivery system that will puff a controlled volume of air through the pipette and over the antennal preparation.

-

-

Data Recording & Analysis:

-

The electrodes are connected to a high-impedance amplifier, which records the voltage difference between the base and tip of the antenna.

-

A continuous stream of purified, humidified air is passed over the antenna. The stimulus is puffed into this airstream for a short duration (e.g., 1-2 seconds).[10]

-

The resulting negative voltage deflection (the EAG response) is recorded and its amplitude is measured in millivolts (mV).

-

Responses are typically normalized by subtracting the response to a solvent-only control and/or expressing it as a percentage of the response to a standard reference compound.

-

Sources

- 1. Insect pheromones - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 5-Methyl-1-heptanol | C8H18O | CID 138963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyl-1-heptanol [webbook.nist.gov]

- 5. biotech-asia.org [biotech-asia.org]

- 6. Chemical Composition, Antifungal and Anti-Biofilm Activities of Volatile Fractions of Convolvulus althaeoides L. Roots from Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327 | MDPI [mdpi.com]

- 8. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. mdpi.com [mdpi.com]

The Enantiomeric Landscape of 5-Methyl-1-heptanol: A Technical Guide to its Natural Occurrence, Biosynthesis, and Chiral Analysis

This technical guide provides an in-depth exploration of the natural occurrence, biosynthetic origins, and analytical methodologies for the chiral separation of 5-methyl-1-heptanol enantiomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to offer a comprehensive understanding of this chiral alcohol.

Executive Summary

5-Methyl-1-heptanol is a chiral alcohol with a growing profile of interest in natural product chemistry and biotechnology. The presence of a stereocenter at the C5 position gives rise to two enantiomers, (R)- and (S)-5-methyl-1-heptanol, each with potentially distinct biological activities. This guide elucidates the known natural sources of these enantiomers, delves into their probable biosynthetic pathways, and provides a detailed framework for their analytical separation and characterization. Understanding the enantiomeric composition of 5-methyl-1-heptanol is critical, as the biological effects of chiral molecules are often enantiomer-specific. This principle is a cornerstone of modern pharmacology and chemical ecology.

Natural Occurrence of 5-Methyl-1-heptanol Enantiomers

While the comprehensive distribution of 5-methyl-1-heptanol in nature is still an emerging field of study, several plant species have been identified as sources of this branched-chain alcohol. Its presence has been detected in the leaves of Feronia elephantum, as well as in extracts from the medicinal plant Dillenia indica[1]. Furthermore, it has been identified in the leaf extracts of Prosopis juliflora and Chromolaena odorata[1].

Significantly, the enantiomeric distribution of 5-methyl-1-heptanol appears to be specific in certain plant species. The (S)-(+)-enantiomer has been specifically noted in the wood of Eucalyptus granlla and in Cinnamomum bejolghota[1]. The occurrence of a specific enantiomer in these plants suggests a stereoselective enzymatic production pathway. The table below summarizes the known natural sources of 5-methyl-1-heptanol.

| Plant Species | Part of Plant | Enantiomeric Information |

| Feronia elephantum | Leaves | Not specified |

| Dillenia indica | Not specified | Not specified |

| Prosopis juliflora | Leaves | Not specified |

| Chromolaena odorata | Leaves | Not specified |

| Eucalyptus granlla | Wood | (S)-(+)-enantiomer |

| Cinnamomum bejolghota | Not specified | (S)-(+)-enantiomer |

Table 1: Documented Natural Sources of 5-Methyl-1-heptanol

Biosynthesis of 5-Methyl-1-heptanol

The biosynthetic pathway of 5-methyl-1-heptanol in nature has not been definitively elucidated in the aforementioned plant species. However, compelling evidence from metabolic engineering studies in microorganisms points towards a pathway originating from branched-chain amino acid metabolism. Specifically, the production of 5-methyl-1-heptanol has been achieved in engineered Escherichia coli through the extension of the leucine biosynthesis pathway. This suggests a natural pathway involving the conversion of intermediates from amino acid catabolism or biosynthesis into the corresponding alcohol.

The proposed biosynthetic route likely involves the following key steps:

-

Chain elongation: An intermediate from a branched-chain amino acid pathway, such as a 2-keto acid, undergoes chain elongation.

-

Decarboxylation: The resulting elongated 2-keto acid is decarboxylated to form an aldehyde.

-

Reduction: The aldehyde is subsequently reduced by an alcohol dehydrogenase to yield 5-methyl-1-heptanol.

The stereochemistry of the final product would be determined by the stereoselectivity of the enzymes involved in this pathway, particularly the alcohol dehydrogenase.

Figure 1: Proposed Biosynthetic Pathway of 5-Methyl-1-heptanol.

Biological Significance of Chirality: Inferences from Related Compounds

While specific biological activities for the individual enantiomers of 5-methyl-1-heptanol are not yet extensively documented, the profound influence of stereochemistry on the function of other chiral methyl-branched alcohols is well-established, particularly in the realm of insect chemical communication. For instance, the stereoisomers of 4-methyl-3-heptanol, a structurally related compound, exhibit distinct and often opposing biological effects as aggregation pheromones in bark beetles. In some species, one enantiomer is a potent attractant, while the other can be inactive or even inhibitory. This highlights the high degree of stereospecificity of insect olfactory receptors.

Given that many insect pheromones are derived from fatty acid and amino acid metabolism, it is plausible that the enantiomers of 5-methyl-1-heptanol could also function as semiochemicals, such as pheromones or kairomones, in certain insect species. The specific enantiomeric composition would likely be a key determinant of its biological activity. Further research into the ecological role of 5-methyl-1-heptanol in the plants where it is found may reveal interactions with insects or other organisms that are mediated by one or both of its enantiomers.

Analytical Methodologies for Enantiomeric Resolution

The separation and quantification of the enantiomers of 5-methyl-1-heptanol are crucial for determining its natural distribution and for any future studies on its biological activity. Chiral gas chromatography (GC) is the most suitable technique for this purpose due to the volatility of the alcohol.

Experimental Protocol: Chiral Gas Chromatography

The following protocol provides a general framework for the enantioselective analysis of 5-methyl-1-heptanol. Optimization of specific parameters will be necessary depending on the instrumentation and sample matrix.

1. Sample Preparation and Derivatization:

-

Rationale: While direct analysis of the alcohol is possible, derivatization can improve chromatographic resolution and peak shape. Acetylation is a common and effective derivatization strategy for chiral alcohols.

-

Procedure:

-

To a solution of 5-methyl-1-heptanol in a suitable solvent (e.g., dichloromethane), add an excess of acetic anhydride and a catalytic amount of a base (e.g., pyridine or 4-dimethylaminopyridine).

-

Allow the reaction to proceed at room temperature or with gentle heating until complete conversion to 5-methyl-1-heptyl acetate is achieved.

-

Quench the reaction with water and extract the acetylated product with an organic solvent.

-

Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and carefully concentrate the solution to a suitable volume for GC analysis.

-

2. Gas Chromatography Conditions:

-

Chiral Stationary Phase: A cyclodextrin-based chiral capillary column is recommended. Derivatives of β-cyclodextrin are often effective for the separation of chiral alcohols and their esters.

-

Injector: Split/splitless injector, operated in split mode to avoid column overload.

-

Carrier Gas: Helium or hydrogen at an appropriate flow rate.

-

Oven Temperature Program: An initial isothermal period followed by a temperature ramp to an appropriate final temperature to ensure good separation and reasonable analysis time. A typical program might start at 60-80°C and ramp at 2-5°C/min to 150-180°C.

-

Detector: Flame ionization detector (FID) is suitable for the detection of the derivatized alcohol.

3. Data Analysis:

-

The enantiomeric ratio is determined by integrating the peak areas of the two separated enantiomers.

-

Identification of the (R)- and (S)-enantiomers can be achieved by injecting authentic standards of each enantiomer, if available.

Figure 2: Workflow for the Chiral GC Analysis of 5-Methyl-1-heptanol.

Conclusion and Future Directions

5-Methyl-1-heptanol represents a chiral natural product with a largely unexplored but promising potential. The identification of its (S)-(+)-enantiomer in specific plant species underscores the importance of stereoselective biosynthesis in the natural world. While its precise biological role remains to be fully elucidated, analogies with other chiral methyl-branched alcohols suggest a potential involvement in chemical communication.

Future research should focus on:

-

Screening a wider range of organisms to map the natural distribution of 5-methyl-1-heptanol enantiomers.

-

Elucidating the specific biosynthetic pathways in the identified plant sources to understand the enzymatic basis of its stereoselective production.

-

Investigating the biological activities of the individual (R)- and (S)-enantiomers, particularly in the context of plant-insect and plant-microbe interactions.

-

Developing and validating robust analytical methods for the routine enantioselective analysis of 5-methyl-1-heptanol in complex natural matrices.

A deeper understanding of the enantiomeric world of 5-methyl-1-heptanol will not only contribute to our fundamental knowledge of chemical ecology and natural product biosynthesis but may also open avenues for its application in areas such as agriculture, perfumery, and the development of new bioactive compounds.

References

Sources

An In-depth Technical Guide to (S)-(+)-5-Methyl-1-heptanol: From Discovery to Synthesis and Application

This guide provides a comprehensive technical overview of (S)-(+)-5-Methyl-1-heptanol, a chiral alcohol with significant relevance in the field of chemical ecology. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the historical context of its discovery, detailed methodologies for its stereoselective synthesis, and its primary application as an insect pheromone.

Introduction and Physicochemical Properties

(S)-(+)-5-Methyl-1-heptanol is a naturally occurring chiral alcohol.[1] Its structure consists of a seven-carbon chain with a hydroxyl group at the primary position and a methyl group at the fifth carbon, which constitutes a stereocenter. The "(S)-(+)-" designation refers to the specific spatial arrangement of the atoms around this chiral center and its dextrorotatory optical activity.

Table 1: Physicochemical Properties of 5-Methyl-1-heptanol

| Property | Value | Source |

| CAS Number | 57803-73-3 for (S)-isomer; 7212-53-5 for racemate | [1][2] |

| Molecular Formula | C₈H₁₈O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Boiling Point | 179.2 °C (estimated) | [2] |

| Appearance | Colorless liquid | |

| Solubility | Slightly soluble in water; miscible with ethanol and ether | [1] |

| SMILES | CCCCCCO | [1] |